4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide
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Overview
Description
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide is a chemical compound belonging to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with prop-2-en-1-ylcarbamothioyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its enzyme inhibition properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase. This inhibition disrupts the normal metabolic processes of cells, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with microbial enzymes, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-propynyl)benzenesulfonamide
- 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide
- 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide
Uniqueness
4-chloro-N-(prop-2-en-1-ylcarbamothioyl)benzenesulfonamide is unique due to its specific structural features, such as the prop-2-en-1-ylcarbamothioyl group, which imparts distinct biological activities compared to other benzenesulfonamide derivatives .
Properties
Molecular Formula |
C10H11ClN2O2S2 |
---|---|
Molecular Weight |
290.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H11ClN2O2S2/c1-2-7-12-10(16)13-17(14,15)9-5-3-8(11)4-6-9/h2-6H,1,7H2,(H2,12,13,16) |
InChI Key |
PBPRVRGLFKGUHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=S)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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